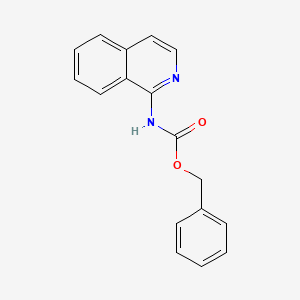

benzyl N-(isoquinolin-1-yl)carbamate

Description

Benzyl N-(isoquinolin-1-yl)carbamate is a synthetic carbamate derivative characterized by a benzyl group linked to a carbamate moiety, which is further substituted at the nitrogen atom by an isoquinolin-1-yl group. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol and a CAS registry number of 2341331-20-0 . It is cataloged as a chemical intermediate by Enamine Ltd., suggesting applications in the development of pharmacologically active molecules or materials science .

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

benzyl N-isoquinolin-1-ylcarbamate |

InChI |

InChI=1S/C17H14N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-15-9-5-4-8-14(15)10-11-18-16/h1-11H,12H2,(H,18,19,20) |

InChI Key |

FVUHVUSYZIIKAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Amination (Carboxylation) or Rearrangement:

- A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) enables the efficient synthesis of carbamates .

- The use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst allows for the direct conversion of low-concentration CO2 into carbamates .

-

Carbamoylation:

Industrial Production Methods:

- A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl carbamates .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- Benzyl N-(isoquinolin-1-yl)carbamate can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Reduction:

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution:

- Substitution reactions often involve nucleophilic or electrophilic reagents. For example, nucleophilic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl N-(isoquinolin-1-yl)carbamate is a chemical compound with a unique structure featuring a benzyl group and an isoquinolinyl moiety. It has a molecular formula of and a molecular weight of approximately 278.30 g/mol. This compound is investigated for its potential applications in pharmaceuticals and biological research due to its interactions with various biological targets and pathways.

Potential Therapeutic Effects

Research indicates that this compound may interact with specific enzymes, receptors, or signaling pathways, suggesting potential roles in modulating cellular processes. Its structure allows it to act as either an inhibitor or activator, depending on the biological context. Studies are ongoing to explore its interactions with biological targets, with preliminary results suggesting it may affect various signaling pathways and enzyme activities, indicating its potential as a therapeutic agent. Further detailed investigations are needed to fully elucidate its mechanism of action and identify specific molecular targets involved in its biological effects.

Synthesis Methods

Several synthesis methods for this compound have been documented, providing versatility in synthesizing this compound for various research applications.

Structural Similarity

this compound shares structural similarities with other compounds, including N-pyridin-2-yl carbamate, N-quinolin-2-yl carbamate, and N-isoquinolin-1-yl carbamate. The combination of the benzyl group with the isoquinoline structure gives it distinct reactivity and potential applications compared to these similar compounds.

Here is a comparison of these compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-pyridin-2-yl carbamate | Contains a pyridine ring | Different nitrogen heterocycle influencing reactivity |

| N-quinolin-2-yl carbamate | Contains a quinoline ring | Variation in aromaticity affecting biological activity |

| N-isoquinolin-1-yl carbamate | Lacks the benzyl group | Simplified structure may alter interaction profiles |

Mechanism of Action

The mechanism by which benzyl N-(isoquinolin-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Carbamates

Key Observations

Structural Features: this compound is distinguished by its rigid isoquinoline core, limiting conformational flexibility compared to peptide-like derivatives (e.g., Calpeptin and the compound in ). Calpeptin (benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate) incorporates a peptidomimetic chain, increasing hydrogen-bonding capacity and flexibility .

Physicochemical Properties: Lipophilicity (XLogP3): this compound likely exhibits moderate lipophilicity (estimated XLogP3 ~2–3), intermediate between the hydrophilic compound in (XLogP3 = 0.8) and the highly lipophilic derivative in (XLogP3 = 6.6). This suggests balanced solubility and membrane permeability.

Molecular Complexity :

- The compound’s simplicity (complexity ~420 in vs. 1140 in ) makes it a versatile intermediate for further functionalization.

Biological Activity

Benzyl N-(isoquinolin-1-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to an isoquinoline moiety via a carbamate linkage. This unique structure is believed to contribute to its diverse biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can further modify its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it can modulate the activity of certain molecular targets, leading to various therapeutic effects. For instance, it has been shown to exhibit significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity in various studies. Its efficacy against bacterial strains suggests potential applications in treating infections. In vitro studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's anticancer properties have been explored through various experimental models. For instance, studies have indicated that it induces apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation . The compound's interaction with cellular mechanisms has been linked to the activation of caspases, which play a critical role in programmed cell death.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Inhibition of Cholinesterases : A series of carbamates, including this compound, were tested for their ability to inhibit AChE and BChE. The results showed that these compounds possess varying degrees of inhibitory potency, with some exhibiting IC50 values comparable to known inhibitors like galanthamine .

- Antinociceptive Effects : In animal models, the compound demonstrated significant antinociceptive effects when tested using the formalin assay. The results indicated dose-dependent pain relief, suggesting potential applications in pain management therapies .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its molecular targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | AChE Inhibitor | 32.01 |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | AChE/BChE Inhibitor | 5.51 (BChE) |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | High Selectivity Index | 2.77 (AChE) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for benzyl N-(isoquinolin-1-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of carbamate derivatives often involves coupling reactions between isoquinoline amines and activated carbamate precursors. For example, cascade alkylarylation strategies (used for dihydroisoquinolinones) can be adapted by substituting allyl benzamides with isoquinolin-1-amine derivatives . Optimization includes:

-

Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane, THF) improve solubility of intermediates .

-

Catalysts : Triethylamine or pyridine facilitates carbamate bond formation .

-

Temperature : Reactions typically proceed at 0–90°C, with higher temperatures accelerating coupling .

-

Purification : Column chromatography or precipitation in methanol yields >95% purity .

- Data Table :

| Reaction Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Carbamate Coupling | THF | Pyridine | 25 | 85 | |

| Cyclization | 1,4-Dioxane | – | 90 | 78 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity and carbamate linkage. For example, methylene protons adjacent to the carbamate group resonate at δ 4.3–4.5 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ = 279.12 for C17H14N2O2) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the isoquinoline moiety . ORTEP-III generates thermal ellipsoid models for publication-ready figures .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies in NMR/HRMS data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm substituent positions .

- X-ray Diffraction : Provides unambiguous proof of regiochemistry (e.g., distinguishing N- vs. O-carbamates) .

- Isotopic Labeling : 15N-labeled analogs clarify nitrogen connectivity in ambiguous HRMS spectra .

Q. What experimental approaches evaluate the biological activity of this compound in cancer models?

- Methodological Answer :

- Cell Invasion Assays : Use Boyden chambers to quantify inhibition of PC-3M prostate cancer cell migration .

- Hypoxia-Inducible Factor (HIF-1) Inhibition : Measure HIF-1α protein levels via Western blot under hypoxic conditions .

- Structure-Activity Relationship (SAR) : Modify the benzyl or isoquinoline group to assess potency changes .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Disorder in Crystal Lattices : Flexible benzyl groups may adopt multiple conformations. SHELXL’s PART instruction partitions disordered atoms .

- Twinned Data : SHELXD’s twin refinement option resolves overlapping reflections in non-merohedral twins .

- High Thermal Motion : ORTEP-III visualizes anisotropic displacement parameters to adjust refinement constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.